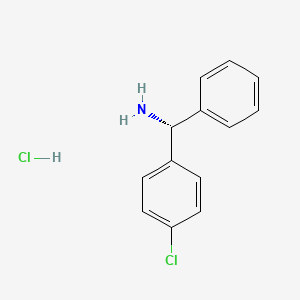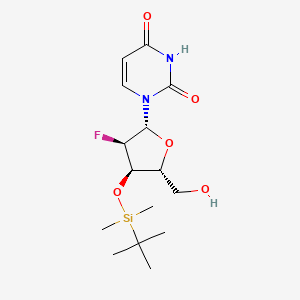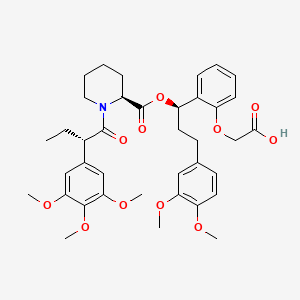
AP1867-2-(carboxymethoxy)
Descripción general
Descripción
AP1867-2-(carboxymethoxy) is a synthetic compound based on the FKBP12F36V-directed ligand AP1867. It connects to the CRBN ligand through a linker to generate dTAG molecules. This compound is primarily used in research settings and is not intended for human consumption .
Aplicaciones Científicas De Investigación
AP1867-2-(carboxymethoxy) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of dTAG molecules, which are used to study protein degradation.
Biology: Used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins.
Medicine: Potential applications in drug discovery and development, particularly in the study of diseases related to protein dysfunction.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
AP1867-2-(carboxymethoxy) exerts its effects by binding to the FKBP12F36V protein and the CRBN ligand, forming a dTAG molecule. This dTAG molecule then engages with the target protein, leading to its degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Análisis Bioquímico
Biochemical Properties
AP1867-2-(carboxymethoxy) plays a crucial role in biochemical reactions by binding to specific proteins and enzymes. It primarily interacts with the FKBP12F36V protein and the CRBN ligand . The nature of these interactions involves the formation of dTAG molecules, which are used to engage FKBP12F36V and CRBN in vitro . These interactions are essential for studying protein degradation and other cellular processes.
Cellular Effects
AP1867-2-(carboxymethoxy) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with FKBP12F36V and CRBN leads to the formation of dTAG molecules, which can affect protein stability and degradation within the cell . These effects are crucial for understanding the compound’s role in cellular regulation and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of AP1867-2-(carboxymethoxy) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to FKBP12F36V and CRBN through a linker, forming dTAG molecules . This binding interaction facilitates the degradation of target proteins by bringing them into proximity with the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation . This mechanism is vital for studying targeted protein degradation and its implications in disease treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AP1867-2-(carboxymethoxy) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that AP1867-2-(carboxymethoxy) remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for one year in solvent . These temporal effects are essential for designing experiments and understanding the compound’s behavior over extended periods.
Dosage Effects in Animal Models
The effects of AP1867-2-(carboxymethoxy) vary with different dosages in animal models. Studies have shown that the compound’s efficacy and potential toxic effects depend on the administered dosage . For example, a dosage of 10 mg/kg in animal models has been used to study its effects on protein degradation and cellular processes . Higher doses may lead to adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
AP1867-2-(carboxymethoxy) is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s interaction with FKBP12F36V and CRBN is a key aspect of its metabolic role . These interactions influence metabolic flux and metabolite levels, providing insights into the compound’s impact on cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of AP1867-2-(carboxymethoxy) within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation within target cells . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
AP1867-2-(carboxymethoxy) exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for studying the compound’s role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AP1867-2-(carboxymethoxy) involves the connection of the FKBP12F36V-directed ligand AP1867 to the CRBN ligand via a linker. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the addition of surfactants like Tween 80 .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with careful control of temperature, solvent purity, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
AP1867-2-(carboxymethoxy) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
AP1867: The parent compound of AP1867-2-(carboxymethoxy), used as a ligand for FKBP12F36V.
CRBN Ligand: Another compound that binds to the CRBN protein, used in the synthesis of dTAG molecules.
PROTAC FKBP12-binding moiety 2: A similar compound that also binds to FKBP12F36V and CRBN
Uniqueness
AP1867-2-(carboxymethoxy) is unique in its ability to form dTAG molecules, which are highly effective in selectively degrading target proteins. This makes it a valuable tool in scientific research, particularly in the study of protein function and the development of new therapeutic strategies .
Propiedades
IUPAC Name |
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-BTIIJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)

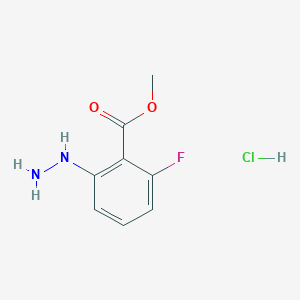
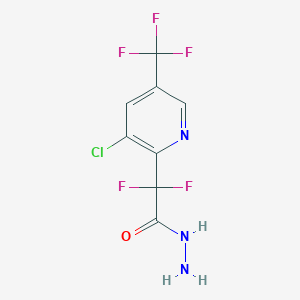
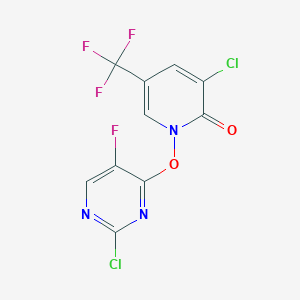

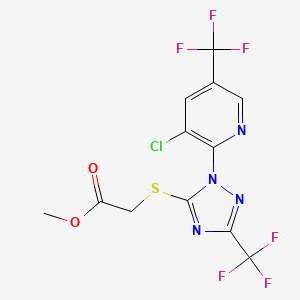
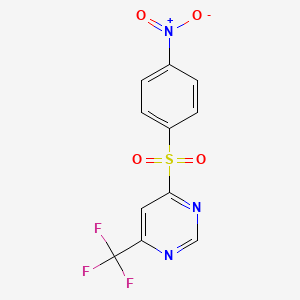
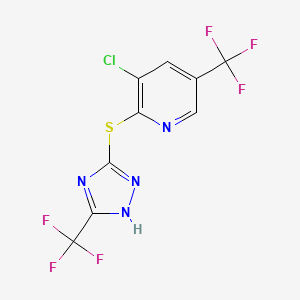
![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
